Methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
CAS No.: 2379918-54-2
Cat. No.: VC7672967
Molecular Formula: C11H8F3NO2S
Molecular Weight: 275.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2379918-54-2 |
|---|---|
| Molecular Formula | C11H8F3NO2S |
| Molecular Weight | 275.25 |
| IUPAC Name | methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C11H8F3NO2S/c1-17-10(16)9-7(15)5-3-2-4-6(8(5)18-9)11(12,13)14/h2-4H,15H2,1H3 |
| Standard InChI Key | IXKJNIAIFXOMFV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=C(S1)C(=CC=C2)C(F)(F)F)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a benzothiophene system—a fused bicyclic structure combining a benzene ring and a thiophene heterocycle. Key substituents include:
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Amino group (-NH) at the 3-position, which enhances hydrogen-bonding capacity and nucleophilicity.
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Trifluoromethyl group (-CF) at the 7-position, imparting electron-withdrawing effects and metabolic stability.
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Methyl ester (-COOCH) at the 2-position, a common prodrug motif that can be hydrolyzed to carboxylic acids .
This arrangement creates a polarized electronic environment, influencing solubility, reactivity, and intermolecular interactions.
Table 1: Molecular Identity
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 275.247 g/mol | |
| CAS Number | 2379918-54-2 | |
| Storage Conditions | Ambient temperature |
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, analogous benzothiophene derivatives are typically synthesized through:
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Friedel-Crafts Acylation: Introducing acyl groups to the benzothiophene core.
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Electrophilic Substitution: Installing bromo or nitro groups at specific positions, followed by functional group interconversion .
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Esterification: Reaction of carboxylic acid precursors with methanol under acidic conditions .
For this compound, a plausible pathway involves:
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Nitration of 7-trifluoromethyl-1-benzothiophene to introduce a nitro group.
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Reduction of the nitro group to an amine.
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Esterification of the resulting carboxylic acid intermediate .
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are employed to achieve >95% purity . Industrial-scale production requires careful control of reaction stoichiometry and temperature to minimize byproducts like dehalogenated analogs.
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm), ester C=O (~1700 cm), and C-F vibrations (~1100 cm).
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NMR: NMR would show singlet peaks for the -CF group and aromatic protons split by substituent effects .
Chemical Reactivity and Functionalization
Ester Hydrolysis
The methyl ester undergoes saponification in basic aqueous conditions to yield the corresponding carboxylic acid, a reaction critical for prodrug activation or further derivatization:
This process is reversible under acidic conditions .
Amino Group Reactivity
The primary amine at the 3-position participates in:
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Acylation: Reaction with acyl chlorides to form amides.
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Diazo Coupling: Generating azo dyes for analytical applications.
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Schiff Base Formation: Condensation with aldehydes/ketones .
Electrophilic Aromatic Substitution
The electron-deficient benzothiophene ring (due to -CF) directs incoming electrophiles to the 4- and 6-positions, enabling halogenation or sulfonation .
Applications in Research and Industry
Pharmaceutical Intermediate
The trifluoromethyl group enhances bioavailability and resistance to oxidative metabolism, making the compound a candidate for:
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Kinase Inhibitors: Targeting enzymes in cancer signaling pathways.
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Antimicrobial Agents: Leveraging the benzothiophene scaffold’s affinity for bacterial membranes .
Materials Science
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Organic Semiconductors: The planar benzothiophene core facilitates π-π stacking in thin-film transistors.
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Fluorescent Probes: Amino and ester groups allow conjugation to biomolecules for imaging .
| Application | Mechanism | Status |
|---|---|---|
| Anticancer Agents | Tyrosine kinase inhibition | Preclinical |
| OLED Materials | Charge transport enhancement | Experimental |
| Protease Inhibitors | Active site binding via -NH | Theoretical |
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